5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
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Description
The compound “5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid” is a complex organic molecule. It contains a biphenyl group (two connected benzene rings), a carboxylic acid group (-COOH), and a thiomorpholin-4-ylsulfonyl group. The latter is a sulfur-containing group that is often seen in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl core, the introduction of the carboxylic acid group, and the attachment of the thiomorpholin-4-ylsulfonyl group. Unfortunately, without specific literature or patents on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar biphenyl group, the polar carboxylic acid group, and the cyclic thiomorpholin-4-ylsulfonyl group. The presence of these different groups would give the molecule a range of different chemical properties, potentially allowing it to interact with a variety of biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The thiomorpholin-4-ylsulfonyl group could also participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (carboxylic acid) and nonpolar (biphenyl) regions could give it a range of solubility properties. The exact properties would need to be determined experimentally .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenyl-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c19-17(20)15-10-14(13-4-2-1-3-5-13)11-16(12-15)24(21,22)18-6-8-23-9-7-18/h1-5,10-12H,6-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGWDQSDSSJGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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